molecular formula C11H7ClFNO B6367337 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol CAS No. 1261920-24-4

5-(3-Chloro-4-fluorophenyl)pyridin-3-ol

Cat. No.: B6367337
CAS No.: 1261920-24-4
M. Wt: 223.63 g/mol
InChI Key: XIPOCHBDICCGRY-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3-chloro-4-fluorophenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(3-Chloro-4-fluorophenyl)pyridin-3-one.

    Reduction: Formation of 5-(3-Chloro-4-fluorophenyl)pyridine.

    Substitution: Formation of various substituted pyridin-3-ol derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-4-fluorophenyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents can enhance its reactivity and selectivity in various applications.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-10-4-7(1-2-11(10)13)8-3-9(15)6-14-5-8/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPOCHBDICCGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682891
Record name 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-24-4
Record name 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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